Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
PF-06663195: Centrally Active BACE1 Inhibitor
PF-06663195 (CAS 1621585-22-5) is a stereochemically defined, centrally efficacious small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1, β-secretase). It belongs to a novel class of thioamidine-based BACE1 inhibitors characterized by a pyrano[3,4-d][1,3]thiazin-2-amine core scaffold, developed through structure-based drug design [1]. The compound exhibits nanomolar potency against BACE1 in both cell-free (CFA IC₅₀ = 53 nM) and whole-cell assays (WCA IC₅₀ = 15 nM), and has demonstrated robust brain availability and central amyloid-β (Aβ) lowering efficacy in preclinical species [2][3]. Its physicochemical properties include a molecular weight of 397.41 g/mol (C₁₈H₁₈F₃N₃O₂S) and DMSO solubility of 20 mg/mL, with a typical purity specification of ≥98% (HPLC) .
Workflow
Cell-free and whole-cell BACE1 inhibition assays
Selection
CNS-penetrant tool compound for brain Aβ studies
Stereochemically defined thioamidine scaffold
Use Context
In vivo target engagement and PK/PD modeling research
[1] Brodney, M. A. et al. Utilizing structures of CYP2D6 and BACE1 complexes to reduce risk of drug–drug interactions with a novel series of centrally efficacious BACE1 inhibitors. J. Med. Chem. 2015, 58 (7), 3223–3252. View Source
[2] Butler, C. R. et al. Discovery of a series of efficient, centrally efficacious BACE1 inhibitors through structure-based drug design. J. Med. Chem. 2015, 58 (6), 2678–2702. View Source
[3] BRENDA Enzyme Database. Literature summary for EC 3.4.23.46 (BACE1). Entry: (4aR,6R,8aS)-8a-(2,4-difluorophenyl)-6-(fluoromethyl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine. View Source
PF-06663195: Why Generic Substitution Fails
The BACE1 inhibitor class exhibits profound pharmacological heterogeneity, rendering generic substitution scientifically invalid. Despite shared nominal target engagement, PF-06663195 possesses a distinct metabolic and CNS penetration profile that cannot be assumed for other BACE1 inhibitors. For instance, its metabolism is overwhelmingly (>95%) mediated by CYP2D6, a polymorphic enzyme, which confers a specific drug-drug interaction (DDI) liability profile [1]. In contrast, optimized analogs like compound 9 exhibit balanced clearance across multiple CYPs [2]. Furthermore, PF-06663195 demonstrates a specific brain-to-plasma unbound concentration ratio (Cᵤ,b/Cᵤ,p = 0.6) in mice, a critical determinant of central target engagement that varies considerably among BACE1 inhibitors [3]. Even minor structural modifications within the same chemical series can drastically alter hERG liability (IC₅₀ ranging from <0.5 μM to >13 μM) and CYP2D6 inhibition potency (IC₅₀ from 0.33 μM to 13.9 μM) [4][5]. Substituting PF-06663195 with a superficially similar BACE1 inhibitor without accounting for these quantifiable differences risks introducing uncontrolled variability in CNS exposure, off-target pharmacology, and ultimately, the interpretability of in vivo efficacy and safety data.
CYP2D6 metabolic liability
Metabolism predominantly (>95%) via polymorphic CYP2D6 creates DDI liability that may not match analogs with balanced CYP clearance.
CNS penetration variability
Brain-to-plasma unbound ratio (Cᵤ,b/Cᵤ,p) differs significantly among BACE1 inhibitors; similar IC₅₀ does not guarantee comparable central exposure.
Off-target pharmacology divergence
hERG and CYP2D6 inhibition profiles are highly sensitive to minor structural modifications, altering safety-related endpoint interpretation.
[1] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. View Source
[2] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Data for compound 9: balanced CYP3A4/2D6/2C19 clearance). View Source
[3] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Cᵤ,b/Cᵤ,p for pyrazole 5). View Source
[4] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (hERG IC₅₀ data for methyl analogues 9–11: 2–5 μM). View Source
[5] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (CYP2D6 IC₅₀ data for oxazole 2: 0.33 μM; pyrazole 5: 13.9 μM). View Source
PF-06663195: Quantitative Comparative Evidence
Superior Cellular BACE1 Inhibition vs Oxazole 2
PF-06663195 demonstrates enhanced cellular BACE1 inhibitory potency relative to the structurally related reference inhibitor oxazole 2. In a whole-cell assay (WCA) measuring sAPPβ in H4 human neuroglioma cells, PF-06663195 achieved an IC₅₀ of 15 nM, representing a 4.1-fold improvement over oxazole 2 (WCA IC₅₀ = 61 nM) [1]. This improved cellular activity translates to a lower predicted free brain concentration (Cᵉᶠᶠ,Cᵤ,ᵇ) required for efficacy [2].
Cellular BACE1 Inhibition vs Oxazole 2Head-to-head
Superior cellular potency indicates a higher effective concentration at the target site, potentially allowing for lower dosing and improved therapeutic window.
[1] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (WCA IC₅₀ for PF-06663195 and oxazole 2). View Source
[2] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Cᵉᶠᶠ,Cᵤ,ᵇ calculation). View Source
CNS Penetration: Brain-to-Plasma Ratio
PF-06663195 demonstrates quantifiable brain penetration, a critical prerequisite for a centrally acting BACE1 inhibitor. In a mouse pharmacokinetic study, the compound achieved an unbound brain-to-plasma concentration ratio (Cᵤ,b/Cᵤ,p) of 0.6, based on AUC measurements [1]. This value indicates good distribution into the CNS compartment, a property not universally shared among BACE1 inhibitors and essential for achieving target engagement in the brain [2].
Indicates good central exposure potential for target engagement studies.
Mouse PK, AUC-based; class benchmark comparison
CNS penetrationBrain exposurePharmacokinetics
Evidence Dimension
Unbound Brain-to-Plasma Concentration Ratio (Cᵤ,b/Cᵤ,p)
Target Compound Data
0.6
Comparator Or Baseline
Class benchmark: Cᵤ,b/Cᵤ,p < 0.1 for low CNS penetration; >0.3 for good CNS penetration
Quantified Difference
Cᵤ,b/Cᵤ,p of 0.6 classifies PF-06663195 as having good CNS penetration.
Conditions
Time-course study in wild-type mice, AUC-based exposure
Why This Matters
Quantified CNS penetration is a key differentiator for BACE1 inhibitors, as central target engagement is necessary for Aβ lowering in the brain. This data allows researchers to compare CNS exposure across compounds and select the appropriate tool for in vivo studies.
CNS penetrationBrain exposurePharmacokinetics
[1] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Cᵤ,b/Cᵤ,p for pyrazole 5). View Source
[2] Butler, C. R. et al. J. Med. Chem. 2015, 58 (6), 2678–2702. (General CNS penetration requirements for BACE1 inhibitors). View Source
CYP2D6-Mediated Metabolism and DDI Profile
PF-06663195's metabolism is almost exclusively (>95%) mediated by the polymorphic CYP2D6 enzyme, a finding confirmed by metabolite identification studies in human liver microsomes [1]. This is a critical differentiator from optimized analogs like compound 9, which exhibit balanced clearance across multiple CYP isoforms [2]. Furthermore, PF-06663195 itself demonstrates a measurable inhibition of CYP2D6 with an IC₅₀ of 13.9 μM [3]. This contrasts sharply with oxazole 2, a much more potent CYP2D6 inhibitor (IC₅₀ = 0.33 μM) [4].
CYP2D6 Inhibition Profile vs Oxazole 2Head-to-head
Inhibition of 5 μM dextromethorphan in pooled human liver microsomes
Why This Matters
The specific CYP2D6 liability profile of PF-06663195 is essential information for researchers designing combination studies or interpreting in vivo pharmacology. The 42-fold reduction in CYP2D6 inhibition compared to oxazole 2 represents a significant improvement, but the exclusive CYP2D6 metabolism remains a key consideration for victim DDI potential.
Drug-drug interactionsCYP2D6Metabolism
[1] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (>95% CYP2D6 metabolism). View Source
[2] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Compound 9 balanced clearance). View Source
[3] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (CYP2D6 IC₅₀ for pyrazole 5 = 13.9 μM). View Source
[4] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (CYP2D6 IC₅₀ for oxazole 2 = 0.33 μM). View Source
In Vivo Central Aβ Lowering Efficacy
PF-06663195 has demonstrated robust in vivo efficacy in lowering central amyloid-β (Aβ) levels following oral administration in both mouse and dog models [1]. Chronic treatment in aged PS1/APP transgenic mice resulted in a quantifiable decrease in the number and size of Aβ-derived plaques [2]. This central efficacy is a direct consequence of its BACE1 inhibitory potency and CNS penetration profile, establishing its utility as a tool compound for studying Aβ pathology.
In Vivo Central Aβ Lowering ModelCross-study comparable
Reported plaque reduction in PS1/APP mice
Supports in vivo Aβ pathology model-response context.
Oral administration, mouse and dog models
In vivo efficacyAmyloid-βAlzheimer's disease
Evidence Dimension
Central Aβ Lowering Efficacy
Target Compound Data
Significant reduction in brain Aβ levels and plaque burden
Comparator Or Baseline
Vehicle-treated controls
Quantified Difference
Statistically significant reduction in plaque number and size
Conditions
Oral administration in mouse and dog; chronic treatment in aged PS1/APP mice
Why This Matters
This data confirms that PF-06663195 is not just a potent in vitro inhibitor, but a centrally efficacious tool compound capable of modulating the disease-relevant Aβ pathway in vivo. This is the ultimate validation for its use in preclinical Alzheimer's disease research.
In vivo efficacyAmyloid-βAlzheimer's disease
[1] BRENDA Enzyme Database. Literature summary for EC 3.4.23.46 (BACE1). View Source
[2] Butler, C. R. et al. J. Med. Chem. 2015, 58 (6), 2678–2702. (Chronic treatment effects in PS1/APP mice). View Source
PF-06663195: Key Research Applications
Alzheimer's Disease In Vivo Aβ Studies
PF-06663195 is optimally employed as a tool compound in preclinical in vivo studies investigating the role of BACE1 and Aβ in Alzheimer's disease pathogenesis. Its demonstrated ability to robustly lower central Aβ levels and reduce plaque burden in transgenic mouse models following oral administration [1] makes it a valuable probe for target validation and disease progression studies. Researchers should leverage its defined CNS penetration (Cᵤ,b/Cᵤ,p = 0.6) [2] for dose selection and PK/PD modeling.
In Vitro BACE1 Cellular Assays
For in vitro cellular studies, PF-06663195 serves as a potent and selective tool to inhibit BACE1-mediated cleavage of APP. Its superior cellular potency (WCA IC₅₀ = 15 nM) compared to reference inhibitors like oxazole 2 (WCA IC₅₀ = 61 nM) [3] allows for effective target engagement at lower concentrations, minimizing off-target effects. This is particularly relevant for studies in H4 neuroglioma cells or primary neuronal cultures where BACE1 inhibition is a key experimental variable.
CYP2D6 Drug-Drug Interaction Studies
Given its exclusive metabolism by CYP2D6 (>95%) and its quantified inhibition of this enzyme (IC₅₀ = 13.9 μM) [4], PF-06663195 is an ideal candidate for preclinical DDI studies. It can serve as a probe substrate for CYP2D6 activity in vitro and in vivo, or as a perpetrator of DDI in combination studies with other CYP2D6 substrates. Its distinct profile allows researchers to investigate the impact of CYP2D6 polymorphism on drug exposure and efficacy.
Medicinal Chemistry SAR and Benchmarking
PF-06663195 represents a key benchmark compound within the thioamidine class of BACE1 inhibitors. Its well-characterized pharmacological and ADME profile, including BACE1 potency, CNS penetration, CYP2D6 liability, and hERG profile [5], provides a valuable reference point for structure-activity relationship (SAR) studies. Medicinal chemists can use PF-06663195 as a starting point for designing novel analogs with improved DDI profiles or reduced hERG liability, leveraging the extensive crystallographic data available for the BACE1 and CYP2D6 complexes [6].
Application
Selection Property
Validation Focus
In vivo Aβ pathology model studies
CNS penetration profile
Aβ-lowering model-response endpoints
Cellular BACE1 inhibition assays
Cellular potency context
sAPPβ inhibition endpoint review
CYP2D6-mediated DDI research
CYP2D6 metabolic liability profile
CYP2D6 inhibition and substrate probe context
BACE1 inhibitor SAR studies
Pharmacological benchmark profile
Selectivity and off-target panel review
[1] Butler, C. R. et al. J. Med. Chem. 2015, 58 (6), 2678–2702. View Source
[2] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Cᵤ,b/Cᵤ,p for pyrazole 5). View Source
[3] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (WCA IC₅₀ comparison). View Source
[4] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (CYP2D6 metabolism and IC₅₀). View Source
[5] Brodney, M. A. et al. J. Med. Chem. 2015, 58 (7), 3223–3252. (Comprehensive pharmacological profiling). View Source
[6] PDB entries 4WY6, 4WY1, 4X2L. Crystal structures of human BACE1 in complex with thioamidine inhibitors. View Source
Technical Documentation Hub
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